1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of sulfonyl and sulfanyl groups attached to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the following steps:
Formation of the 4-bromophenylsulfonyl chloride: This is achieved by reacting 4-bromobenzenesulfonyl chloride with a suitable base.
Synthesis of the sulfanyl intermediate: The next step involves the reaction of 1-phenylethylthiol with an appropriate reagent to form the sulfanyl intermediate.
Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the intermediate compounds under controlled conditions to form the desired dihydroimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
- 1-(4-Methylphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
- 1-(4-Nitrophenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Uniqueness: 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-13(14-5-3-2-4-6-14)23-17-19-11-12-20(17)24(21,22)16-9-7-15(18)8-10-16/h2-10,13H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDISLLKXRNTAQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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